

An In-depth Technical Guide to Methyl 2-(4-fluorophenoxy)benzoate

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Compound of Interest

Compound Name:	Methyl 2-(4-fluorophenoxy)benzoate
CAS No.:	448-24-8
Cat. No.:	B2500229

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Methyl 2-(4-fluorophenoxy)benzoate**, a diaryl ether with potential applications in medicinal chemistry and materials science. Given the limited publicly available data for this specific molecule, this document synthesizes confirmed information with expert analysis of analogous compounds to offer a robust resource for researchers.

Core Molecular Identity and Physicochemical Properties

Methyl 2-(4-fluorophenoxy)benzoate is an aromatic ester with the chemical formula $C_{14}H_{11}FO_3$. Its structure features a methyl benzoate scaffold linked to a 4-fluorophenoxy group via an ether bond at the ortho position.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	Methyl 2-(4-fluorophenoxy)benzoate	-
CAS Number	448-24-8	[1]
Molecular Formula	C ₁₄ H ₁₁ FO ₃	[1]
Molecular Weight	246.24 g/mol	[1]
Canonical SMILES	<chem>COC(=O)C1=CC=CC=C1OC2=CC=C(F)C=C2</chem>	[1]
Physical Form	Expected to be a liquid or low-melting solid	Inferred from analogs
Melting Point	Not reported; Methyl benzoate: -12 °C	
Boiling Point	Not reported; Methyl 2-fluorobenzoate: 109-110 °C at 35 mmHg	
Solubility	Expected to be soluble in organic solvents and poorly soluble in water	Inferred from analogs

Note: Some physicochemical properties are inferred from structurally similar compounds due to a lack of specific experimental data for **Methyl 2-(4-fluorophenoxy)benzoate**.

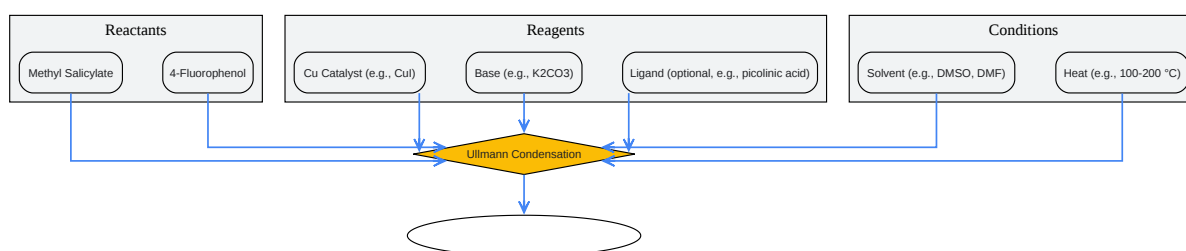
Synthesis of Methyl 2-(4-fluorophenoxy)benzoate: Strategic Approaches

The synthesis of diaryl ethers like **Methyl 2-(4-fluorophenoxy)benzoate** is well-established in organic chemistry. The two primary and most effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol. For the synthesis of **Methyl 2-(4-fluorophenoxy)benzoate**, this would involve the reaction of methyl salicylate (or a methyl 2-halobenzoate) with 4-fluorophenol.

Diagram 1: Ullmann Condensation for **Methyl 2-(4-fluorophenoxy)benzoate**



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Caption: Workflow for the Ullmann Condensation.

Experimental Protocol: General Procedure for Ullmann Condensation

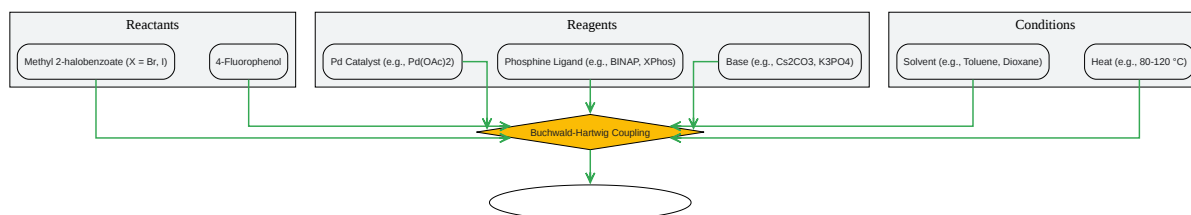
- **Reaction Setup:** In an oven-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0 equiv.), 4-fluorophenol (1.2 equiv.), a copper(I) catalyst such as CuI (5-10 mol%), and a base, typically potassium carbonate or cesium carbonate (2.0 equiv.).
- **Solvent and Degassing:** Add a high-boiling polar solvent like DMF or DMSO. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- **Reaction:** Heat the reaction mixture to a temperature between 120-180 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts and residual solvent.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This method generally proceeds under milder conditions and exhibits a broader substrate scope.

Diagram 2: Buchwald-Hartwig C-O Coupling



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Caption: Workflow for the Buchwald-Hartwig C-O Coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling[2]

- **Catalyst Pre-formation (optional but recommended):** In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and

a phosphine ligand (e.g., BINAP, 4 mol%).

- Reaction Setup: To the flask, add the aryl halide (methyl 2-bromobenzoate, 1.0 equiv.), the phenol (4-fluorophenol, 1.2-1.5 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
- Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane.
- Reaction: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.

Spectroscopic Characterization

While experimental spectra for **Methyl 2-(4-fluorophenoxy)benzoate** are not readily available in the literature, its spectral characteristics can be reliably predicted based on the analysis of its constituent parts and similar molecules.^{[3][4]}

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals
^1H NMR	- Aromatic protons on the benzoate ring (4H, multiplet, ~7.0-8.0 ppm).- Aromatic protons on the fluorophenoxy ring (4H, multiplet, ~6.9-7.2 ppm).- Methyl ester protons (3H, singlet, ~3.8-3.9 ppm).
^{13}C NMR	- Carbonyl carbon of the ester (~165-167 ppm).- Aromatic carbons (~115-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.- Methyl ester carbon (~52 ppm).
IR Spectroscopy	- C=O stretch of the ester (~1720-1740 cm^{-1}).- C-O-C stretch of the diaryl ether (~1200-1250 cm^{-1}).- C-F stretch (~1150-1250 cm^{-1}).- Aromatic C-H stretches (>3000 cm^{-1}).
Mass Spectrometry	- Molecular ion peak (M^+) at $m/z = 246.06$.

Potential Applications and Biological Activity

Derivatives of 2-phenoxybenzoic acid have been investigated for a range of biological activities. While specific studies on **Methyl 2-(4-fluorophenoxy)benzoate** are limited, the structural motif is present in compounds with reported anti-inflammatory and analgesic properties. Additionally, fluorinated benzophenone analogs have demonstrated potent anti-cancer activity.^[2] The diaryl ether linkage is a common feature in many pharmacologically active molecules and materials.

Potential areas of investigation for **Methyl 2-(4-fluorophenoxy)benzoate** include:

- **Medicinal Chemistry:** As a scaffold for the development of novel anti-inflammatory, analgesic, or anticancer agents. The fluorine atom can enhance metabolic stability and binding affinity.
- **Materials Science:** As a building block for polymers or liquid crystals, where the rigidity and polarity of the diaryl ether moiety can be advantageous.

Safety and Handling

Specific toxicology data for **Methyl 2-(4-fluorophenoxy)benzoate** are not available. However, based on safety data sheets for structurally related compounds such as methyl benzoate and other fluorinated aromatics, the following precautions are recommended:[5]

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- **Toxicity:** Assumed to be harmful if swallowed or inhaled, and may cause skin and eye irritation.

Conclusion

Methyl 2-(4-fluorophenoxy)benzoate is a readily accessible diaryl ether with significant potential for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers venturing into the exploration of this and related compounds.

References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(4-fluorophenoxy)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2500229/docs#an-in-depth-technical-guide-to-methyl-2-4-fluorophenoxy-benzoate\]](https://www.benchchem.com/product/b2500229/docs#an-in-depth-technical-guide-to-methyl-2-4-fluorophenoxy-benzoate)

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